molecular formula C15H12Cl2N2 B2811227 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile CAS No. 674768-69-5

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile

Cat. No.: B2811227
CAS No.: 674768-69-5
M. Wt: 291.18
InChI Key: ZHVNHVHWCPTXII-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile is a useful research compound. Its molecular formula is C15H12Cl2N2 and its molecular weight is 291.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis of New Compounds

  • The one-pot reaction between 3,4-dihydro-3-((benzylamino)methylene)-4-thioxochromen-2-ones and alkyl-2-cyanoacetates in the presence of nano-ZnO catalysis leads to new 2-amino-4H-thiopyran derivatives, showcasing the role of similar compounds in facilitating the synthesis of heterocyclic compounds with potential biological activities (Aghaalizadeh, Nasiri, & Sabahi-Agabager, 2018).

Fluorescent Labeling and Sensing

  • Development of novel fluorescent reagents for hydroperoxides, such as 4-(2-diphenylphosphinoethylamino)-7-nitro-2,1,3-benzoxadiazole, indicates the utility of structurally related compounds in creating sensitive detection methods for biological and chemical analytes (Onoda et al., 2003).

Electrocatalytic and Electrochemical Applications

  • The electro-Fenton degradation of antimicrobials, demonstrating the degradation capabilities of certain compounds in environmental applications, highlights the importance of related chemical structures in pollution control and the breakdown of hazardous substances (Sirés et al., 2007).

Kinetic and Mechanism Studies

  • Research into the kinetics and mechanism of addition reactions, such as the addition of benzylamines to benzylidenemalononitriles in acetonitrile, contributes to a deeper understanding of reaction dynamics and the development of more efficient synthetic routes (Oh, Yang, Lee, & Lee, 2000).

Material Science and Polymer Chemistry

  • The synthesis and study of copolymers, for instance, the electrochemical copolymerization of novel monomers with 3,4-ethylenedioxythiophene, are indicative of the role compounds similar to 2-(Benzylamino)-2-(3,4-dichlorophenyl)acetonitrile play in the development of new materials with potential applications in electronics and optics (Soylemez, Hacioglu, Demirci Uzun, & Toppare, 2015).

Properties

IUPAC Name

2-(benzylamino)-2-(3,4-dichlorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2/c16-13-7-6-12(8-14(13)17)15(9-18)19-10-11-4-2-1-3-5-11/h1-8,15,19H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVNHVHWCPTXII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C#N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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